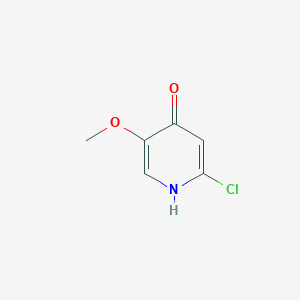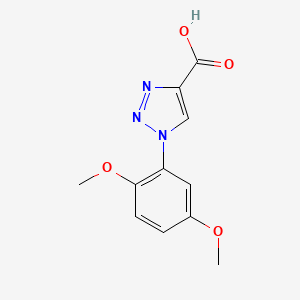
1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
The compound is a derivative of phenylacetic acid, which is a monocarboxylic acid and a member of benzenes . It likely contains a triazole ring and a carboxylic acid group, based on its name.
Synthesis Analysis
While specific synthesis methods for this compound are not available, a similar compound, 1-(2,5-dimethoxy phenyl)-2-aminoethanol, can be synthesized from 2,5-dimethoxy benzaldehyde .Physical and Chemical Properties Analysis
Based on similar compounds, it’s likely that this compound has a relatively high molecular weight and may have properties such as a specific boiling point, density, and refractive index .Aplicaciones Científicas De Investigación
Synthesis of Derivatives
Research on related triazole compounds demonstrates a variety of synthetic routes and derivative formulations. For instance, Dmitro V. Dovbnya et al. (2022) developed preparative methods for synthesizing ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, undergoing acid hydrolysis to produce carboxylic acids, which could be structurally related to 1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (Dmitro V. Dovbnya, A. Kaplaushenko, Yu. S. Frolova, & E. S. Pruglo, 2022).
Biological and Chemical Activities
The research by S. Ferrini et al. (2015) on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates highlights the potential of triazole-based scaffolds, like this compound, for developing peptidomimetics or biologically active compounds. This study emphasizes the utility of such compounds beyond their basic structural characteristics (S. Ferrini, J. Chandanshive, S. Lena, M. Comes Franchini, G. Giannini, A. Tafi, & M. Taddei, 2015).
Antioxidant Properties
The work by Dhuha Faruk. Hussain (2016) on synthesizing new 5-amino-1,2,4-Triazole derivatives containing 2,6-dimethoxyphenol, which could be structurally related to the compound , explores the antioxidant abilities of these compounds, providing insights into their potential therapeutic applications (Dhuha Faruk. Hussain, 2016).
Cross-Coupling Reactions
The study by I. Houpis et al. (2010) highlights the use of the carboxylic acid anion moiety as a directing group in cross-coupling reactions, which is pertinent for compounds like this compound in synthesizing selectively substituted nicotinic acids or triazoles (I. Houpis, Renmao Liu, Yanfei Wu, Yu-Qing Yuan, Youchu Wang, & U. Nettekoven, 2010).
Mecanismo De Acción
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that they could interact with various targets within the body.
Mode of Action
The specific mode of action would depend on the targets that the compound interacts with. For example, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to inhibit the growth of certain viruses . .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have been found to have antiviral activity, suggesting that they could inhibit the replication of certain viruses .
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-17-7-3-4-10(18-2)9(5-7)14-6-8(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKKAAQOQARNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


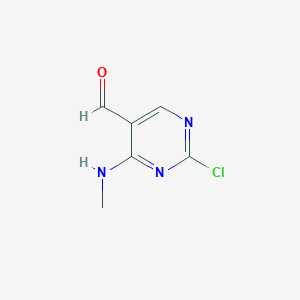
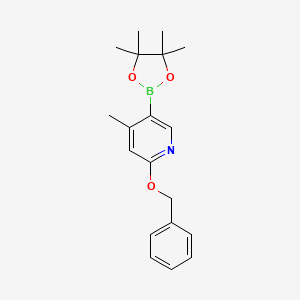

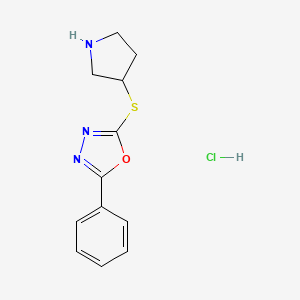
![1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene](/img/structure/B1457437.png)
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate](/img/structure/B1457440.png)
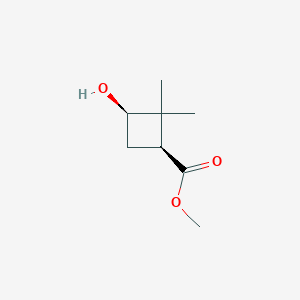
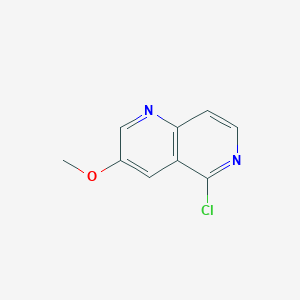
![[1-(2-Bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B1457444.png)
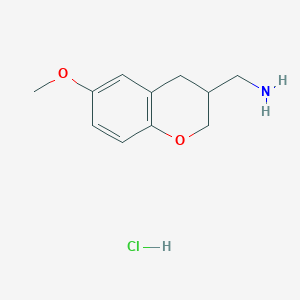
![3-(Propan-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457450.png)
![[1-[4-(4-Methylphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1457451.png)

